

Bromodichloromethane: A Comprehensive Review of its Toxicology and Epidemiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromodichloromethane*

Cat. No.: *B127517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane that is primarily formed as a byproduct of the chlorination of drinking water.^[1] Its presence in municipal water supplies has led to extensive research into its toxicological profile and potential risks to human health. This technical guide provides an in-depth review of the current understanding of **bromodichloromethane**'s toxicology and epidemiology, with a focus on its carcinogenic potential, organ-specific toxicity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Toxicokinetics

Bromodichloromethane is rapidly absorbed into the body following ingestion, inhalation, and dermal contact.^[2] Once absorbed, it is distributed throughout the body, with the highest concentrations found in fat, liver, lungs, and kidneys.^{[2][3]} The primary route of metabolism is through cytochrome P450 oxidation, but it can also be metabolized via reduction to a dichloromethyl radical or through glutathione conjugation catalyzed by glutathione transferase.^{[2][4]} The half-life of **bromodichloromethane** is short, approximately 1.5 to 2.5 hours in rats and mice, and it is primarily excreted through exhalation as the parent compound or as carbon dioxide.^{[3][4]}

Toxicological Profile

Carcinogenicity

Bromodichloromethane is classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services and as a "probable human carcinogen" (Group B2) by the U.S. Environmental Protection Agency (EPA).[\[5\]](#)[\[6\]](#) The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B).[\[6\]](#)[\[7\]](#) These classifications are based on sufficient evidence from animal studies.

Oral gavage studies in rodents have demonstrated that **bromodichloromethane** can induce tumors in multiple organs. In Fischer 344 rats, it caused adenomatous polyps and adenocarcinomas of the large intestine, as well as tubule-cell adenomas and adenocarcinomas of the kidney in both sexes.[\[8\]](#)[\[9\]](#) In B6C3F1 mice, it led to tubule-cell adenomas and adenocarcinomas of the kidney in males and hepatocellular adenomas and carcinomas in females.[\[8\]](#)[\[9\]](#) However, studies where **bromodichloromethane** was administered in drinking water did not show an increase in tumor incidence, suggesting that the route of administration and dosage can significantly influence carcinogenic outcomes.[\[10\]](#)[\[11\]](#)

Table 1: Summary of Carcinogenicity Studies of **Bromodichloromethane** in Rodents

Species/Strain	Route of Administration	Dose Levels	Target Organs for Tumors	Reference
F344 Rats (Male & Female)	Gavage in corn oil	50, 100 mg/kg/day	Large intestine (adenomatous polyps, adenocarcinomas), Kidney (tubule-cell adenomas, adenocarcinomas)	[8][9]
B6C3F1 Mice (Male)	Gavage in corn oil	25, 50 mg/kg/day	Kidney (tubule-cell adenomas, adenocarcinomas)	[8][9]
B6C3F1 Mice (Female)	Gavage in corn oil	75, 150 mg/kg/day	Liver (hepatocellular adenomas, carcinomas)	[8][9]
F344/N Rats (Male)	Drinking water	175, 350, 700 mg/L	No evidence of carcinogenicity	[10]
B6C3F1 Mice (Female)	Drinking water	175, 350, 700 mg/L	No evidence of carcinogenicity	[10]

Hepatotoxicity

The liver is a primary target for **bromodichloromethane** toxicity. Animal studies have shown that acute oral exposure can lead to centrilobular pallor, increased serum levels of liver enzymes (alanine aminotransferase, aspartate aminotransferase, and sorbitol dehydrogenase), and hepatocellular necrosis at higher doses.[12] Chronic exposure in rats has been associated with fatty degeneration, bile duct proliferation, and cholangiofibrosis.[8]

Nephrotoxicity

The kidneys are another significant target of **bromodichloromethane**. Studies in rodents have demonstrated that both acute and chronic exposure can induce renal toxicity.^[7] Observed effects include tubular cell damage and the development of renal tumors in long-term gavage studies.^{[8][9]}

Reproductive and Developmental Toxicity

Epidemiological studies have suggested a possible link between exposure to disinfection byproducts, including **bromodichloromethane**, and adverse reproductive outcomes such as spontaneous abortion and stillbirth.^{[13][14]} Some studies have also indicated an association with an increased risk of neural tube defects.^[13] However, the evidence from human studies is not conclusive due to confounding factors.^[15]

Animal studies have provided more direct evidence of reproductive and developmental toxicity. In rats, **bromodichloromethane** has been shown to cause full-litter resorption.^[13] However, a two-generation reproductive toxicity study in rats exposed to **bromodichloromethane** in drinking water found no adverse effects on mating, fertility, or sperm parameters, with the no-observable-adverse-effect level (NOAEL) for reproductive and developmental toxicity being at least 50 ppm.^[16]

Table 2: Summary of Reproductive and Developmental Toxicity of **Bromodichloromethane**

Endpoint	Species	Exposure Route	Key Findings	Reference
Spontaneous Abortion	Human (epidemiological)	Drinking water	Increased risk associated with BDCM exposure	[13]
Stillbirth	Human (epidemiological)	Drinking water	Increased risk associated with BDCM exposure (RR=1.98 for $\geq 20 \mu\text{g/L}$)	[14]
Neural Tube Defects	Human (epidemiological)	Drinking water	Increased risk associated with BDCM exposure $\geq 20 \mu\text{g/L}$ (RR=2.5)	[13]
Full-litter Resorption	Rat (F344)	Gavage	Induced pregnancy loss	[13]
Reproductive Performance	Rat (Sprague-Dawley)	Drinking water (2-generation study)	No adverse effects on mating, fertility, or sperm parameters up to 450 ppm.	[16]

Genotoxicity

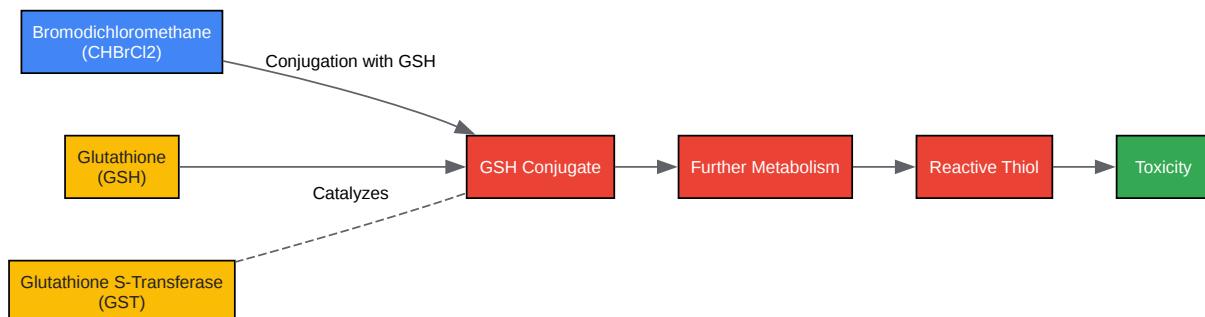
The genotoxicity of **bromodichloromethane** has been evaluated in a variety of in vitro and in vivo assays, with mixed results. It has shown evidence of genotoxicity in some bacterial and mammalian cell systems in vitro.[17] However, in vivo studies have generally not found evidence of genotoxic activity in mammals. For example, **bromodichloromethane** did not induce micronuclei in mouse bone marrow or unscheduled DNA synthesis in rat liver.[17]

Mechanisms of Toxicity

The toxicity of **bromodichloromethane** is believed to be mediated by its reactive metabolites. Two primary metabolic pathways are involved: cytochrome P450-mediated oxidation and glutathione S-transferase (GST)-mediated conjugation.

Cytochrome P450-Mediated Metabolism

The predominant pathway for **bromodichloromethane** metabolism is oxidation by cytochrome P450 enzymes, particularly CYP2E1.[3] This process is thought to lead to the formation of reactive intermediates that can cause cellular damage.

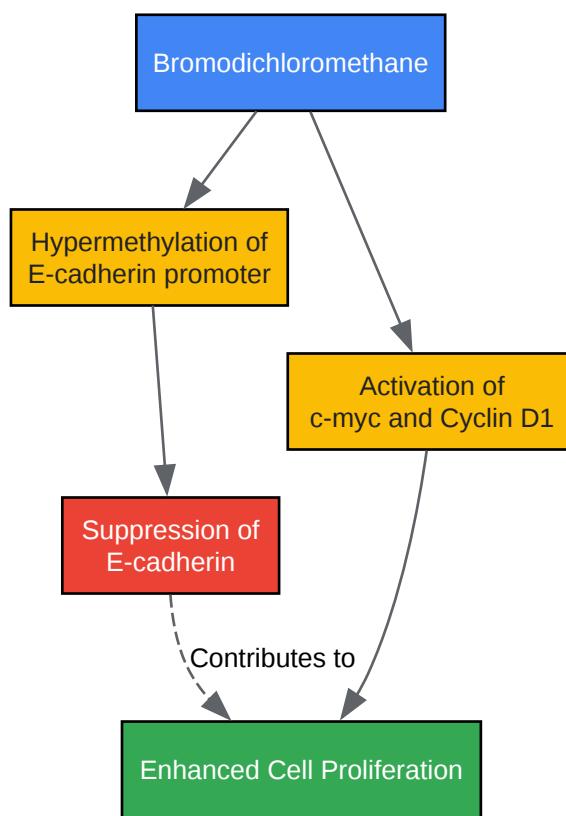


[Click to download full resolution via product page](#)

Caption: Cytochrome P450-mediated metabolic activation of **bromodichloromethane**.

Glutathione Conjugation

Bromodichloromethane can also be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4] This pathway can be a detoxification mechanism, but in some cases, the resulting GSH conjugate can be further metabolized to a reactive thiol, leading to toxicity.

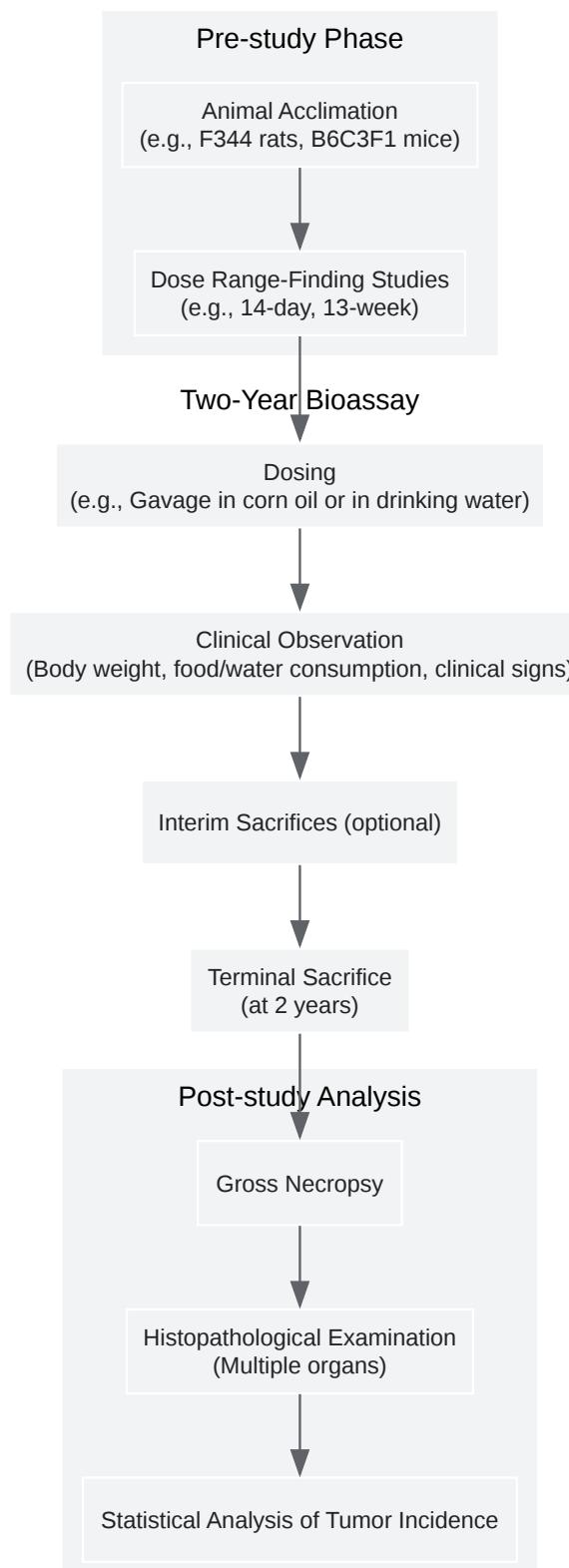


[Click to download full resolution via product page](#)

Caption: Glutathione conjugation pathway for **bromodichloromethane** metabolism.

Altered Cell Signaling

Recent research suggests that **bromodichloromethane** may also exert its toxic effects by altering cell signaling pathways. One study in male F344 rats found that **bromodichloromethane** enhanced cell proliferation in the colon and kidney. This effect was associated with the suppression of E-cadherin expression, potentially through hypermethylation of its promoter, and the transcriptional activation of c-myc and cyclin D1, key regulators of the cell cycle.


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **bromodichloromethane**-induced cell proliferation.

Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. Below is a summarized workflow for a typical two-year rodent carcinogenicity bioassay, based on methodologies

employed by the National Toxicology Program (NTP).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oral (drinking water) two-generation reproductive toxicity study of bromodichloromethane (BDCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of bromodichloromethane metabolism by cytochrome P450 isoenzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative renal and hepatotoxicity of halomethanes: bromodichloromethane, bromoform, chloroform, dibromochloromethane and methylene chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Bromodichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NTP Toxicology and carcinogenesis studies of bromodichloromethane (CAS No. 75-27-4) in male F344/N rats and female B6C3F1 mice (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bromodichloromethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. oehha.ca.gov [oehha.ca.gov]
- 15. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]

- 16. academic.oup.com [academic.oup.com]
- 17. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Bromodichloromethane (CASRN 75-27-4) in Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal, Drinking Water, and Gavage Studies) and Carcinogenicity Studies of Bromodichloromethane in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Drinking Water and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bromodichloromethane: A Comprehensive Review of its Toxicology and Epidemiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127517#review-of-bromodichloromethane-toxicology-and-epidemiology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com